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Compound of Interest

Compound Name: 4-Ethylbenzoate

Cat. No.: B1233868 Get Quote

Introduction

Ethyl 4-aminobenzoate, a key organic compound, serves as a vital intermediate in the

synthesis of various pharmaceuticals and as a component in local anesthetics. A thorough

understanding of its structural and chemical properties is paramount for its application in

research, development, and quality control. This technical guide provides a comprehensive

overview of the spectroscopic data of ethyl 4-aminobenzoate, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental

protocols for acquiring this data are also presented, alongside visualizations to aid in the

interpretation and understanding of the spectroscopic analysis workflow and the correlation of

molecular structure with spectral features.

Spectroscopic Data
The following tables summarize the key spectroscopic data for ethyl 4-aminobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-Aminobenzoate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.84
Doublet of

doublets
8.8, 2.0 2H

Aromatic C-H

(ortho to -

COOEt)

6.62
Doublet of

doublets
8.8, 2.0 2H

Aromatic C-H

(ortho to -NH₂)

4.31 Quartet 7.2 2H -O-CH₂-CH₃

4.16 Broad singlet - 2H -NH₂

1.35 Triplet 7.2 3H -O-CH₂-CH₃

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-Aminobenzoate

Chemical Shift (δ) ppm Assignment

166.8 C=O (Ester)

150.8 Aromatic C-NH₂

131.6 Aromatic C-H (ortho to -COOEt)

120.0 Aromatic C-COOEt

113.8 Aromatic C-H (ortho to -NH₂)

60.4 -O-CH₂-CH₃

14.4 -O-CH₂-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Ethyl 4-Aminobenzoate
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3425, 3340 Strong, Sharp N-H Stretch Primary Amine (-NH₂)

3220 Medium

N-H Stretch

(Overtone/Combinatio

n)

Primary Amine (-NH₂)

3050-2900 Medium C-H Stretch Aromatic and Alkyl

1680 Very Strong C=O Stretch Ester

1605, 1510 Strong C=C Stretch Aromatic Ring

1275 Strong C-O Stretch Ester

1170 Strong C-N Stretch Aromatic Amine

845 Strong
C-H Bend (Out-of-

plane)

p-Disubstituted

Benzene

Sample Preparation: KBr pellet or thin film.[2]

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for Ethyl 4-Aminobenzoate (Electron Ionization)

m/z Relative Intensity (%) Assignment

165 100 [M]⁺ (Molecular Ion)

137 ~50 [M - C₂H₄]⁺

120 ~85 [M - OC₂H₅]⁺

92 ~30 [C₆H₆N]⁺

65 ~20 [C₅H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.[3]
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 10-20 mg of ethyl 4-aminobenzoate for ¹H NMR, or 50-100 mg for

¹³C NMR, into a clean, dry vial.[1]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

Gently agitate the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[4]

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's autosampler or manually lower it into the

magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer acquisition time are typically required due to the lower

natural abundance and sensitivity of the ¹³C nucleus.[5]

Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Identify the chemical shifts, multiplicities, and coupling constants for all signals.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Place a small amount (1-2 mg) of finely ground ethyl 4-aminobenzoate into an agate

mortar.[6]

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[6]

Gently grind the mixture with a pestle for a few minutes to ensure a homogenous

dispersion of the sample in the KBr.

Transfer a portion of the mixture into a pellet press die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.[7]

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR

spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 cm⁻¹

to 400 cm⁻¹.

Data Processing:
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The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the wavenumbers of the major absorption bands and correlate them to the

functional groups present in the molecule.[2]

Mass Spectrometry (Electron Ionization)
Sample Introduction:

Dissolve a small amount of ethyl 4-aminobenzoate in a volatile solvent (e.g., methanol or

dichloromethane) to a concentration of approximately 10 µg/mL.[8]

Introduce the sample into the mass spectrometer. For volatile compounds, this is often

done via a gas chromatograph (GC-MS) or a direct insertion probe.[9]

Ionization and Analysis:

In the ion source, the sample molecules in the gas phase are bombarded with a beam of

high-energy electrons (typically 70 eV).[9] This causes ionization and fragmentation of the

molecules.

The resulting positive ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion at a specific m/z value.

Data Interpretation:

The resulting mass spectrum shows the relative abundance of different fragment ions as a

function of their m/z.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to deduce the structure of the molecule. The difference

in mass between the molecular ion and the fragment ions corresponds to the loss of
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neutral fragments.[4]

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the correlation

between the structure of ethyl 4-aminobenzoate and its spectral features.

Sample Preparation

Data Acquisition

Data Processing & Interpretation

Ethyl 4-Aminobenzoate
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Structure-Spectra Correlation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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